5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole
Overview
Description
5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole, also known as BBTA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BBTA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain. 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole inhibits the activity of COX-2 and reduces the production of prostaglandins. 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole reduces inflammation and pain in animal models of inflammation and neuropathic pain.
Advantages and Limitations for Lab Experiments
5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations is its low solubility in water, which can make it challenging to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole. One direction is the development of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the synthesis of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole-based materials with novel properties, such as enhanced fluorescence and metal-binding capacity. Additionally, the development of new methods for the detection and quantification of 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole in biological and environmental samples could have significant implications for analytical chemistry.
Scientific Research Applications
5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and metal complexes. In analytical chemistry, 5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole has been used as a reagent for the detection and quantification of various analytes, including metal ions and amino acids.
properties
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1-(2,5-dimethylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-11-7-8-12(2)15(9-11)21-16(18-19-20-21)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIGIPGNKYHFPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Bromophenyl)methyl]sulfanyl}-1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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